molecular formula C10H21NO B8686747 N-Cyclohexyl-1,1-dimethyl-2-hydroxyethanamine

N-Cyclohexyl-1,1-dimethyl-2-hydroxyethanamine

Cat. No. B8686747
M. Wt: 171.28 g/mol
InChI Key: VGQLBQUKNZONDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-1,1-dimethyl-2-hydroxyethanamine is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Cyclohexyl-1,1-dimethyl-2-hydroxyethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexyl-1,1-dimethyl-2-hydroxyethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Cyclohexyl-1,1-dimethyl-2-hydroxyethanamine

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-(cyclohexylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C10H21NO/c1-10(2,8-12)11-9-6-4-3-5-7-9/h9,11-12H,3-8H2,1-2H3

InChI Key

VGQLBQUKNZONDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Cyclohexyl-1,1-dimethyl-2-hydroxyethanamine was prepared in a manner analogous to Method B4a. A solution of 2,6-dichlorophenyl isothiocyanate (1.2 g, 6.0 mmol) and N-cyclohexyl-1,1-dimethyl-2-hydroxyethanamine (1.0 g, 6.0 mmol) in CH2Cl2 (10 mL) was stirred for 20 h at room temp. The resulting mixture was concentrated under reduced pressure, then treated with a 33% HCl solution (15 mL). The resulting mixture was heated at the reflux temp. for 1 h, cooled to room temp. and neutralized with a 45% NaOH solution. The resulting slurry was filtered, and the resulting solids were washed with water (20 mL), then recrystallized (EtOH) to yield 2-(2,6-dichlorophenylimino)-3-cyclohexyl-4,4-dimethyl-1,3-thiazolidine (0.70 g, 33%/o): mp 134° C. When appropriate, the product was converted into the HCl salt by dissolving the free base (5 mmol) in Et2O (50 mL) and treating this solution with a 2N ethereal HCl solution until no more solid precipitated. The resulting slurry was filtered and the resulting solids were washed with Et2O (25 mL) followed by EtOAc (25 mL).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.